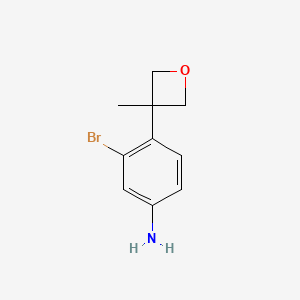

3-Bromo-4-(3-methyloxetan-3-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(3-methyloxetan-3-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-10(5-13-6-10)8-3-2-7(12)4-9(8)11/h2-4H,5-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHXPUIDXGSNRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C2=C(C=C(C=C2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Chemistry of 3 Bromo 4 3 Methyloxetan 3 Yl Aniline

Established Synthetic Pathways to 3-Bromo-4-(3-methyloxetan-3-yl)aniline

The synthesis of 3-Bromo-4-(3-methyloxetan-3-yl)aniline can be approached through several strategic routes, each with its own merits regarding efficiency, regioselectivity, and precursor availability. These pathways often involve the careful orchestration of halogenation, cross-coupling, and functional group manipulations.

Regioselective Halogenation Strategies on Oxetanyl Anilines

A primary strategy for the synthesis of the target compound involves the direct and regioselective bromination of the precursor, 4-(3-methyloxetan-3-yl)aniline (B1428745). The directing effect of the amino group in electrophilic aromatic substitution is a key consideration. Generally, the amino group is a strong ortho-, para-director. Since the para position is already substituted with the oxetane (B1205548) moiety, bromination is expected to occur at the ortho position.

Several methods have been developed for the regioselective halogenation of anilines under mild conditions. beilstein-journals.org For instance, the use of copper(II) bromide in ionic liquids has been shown to achieve high yields and regioselectivity for the para-bromination of various aniline (B41778) derivatives. beilstein-journals.org In the case of 4-(3-methyloxetan-3-yl)aniline, where the para position is blocked, this method could potentially be adapted to favor ortho-bromination.

Another approach involves a one-pot regioselective bromination of aromatic amines by treatment with n-butyllithium and then trimethyltin (B158744) chloride to form a tin amide in situ. nih.gov Subsequent reaction with bromine and workup with aqueous fluoride (B91410) ion has been shown to yield para-bromoanilines selectively. nih.gov Adapting this methodology for ortho-bromination would be a key step in this synthetic approach.

Table 1: Potential Regioselective Bromination Strategies

| Reagent System | Expected Selectivity | Potential Advantages |

|---|---|---|

| Copper(II) Bromide in Ionic Liquid | Ortho (due to blocked para position) | Mild conditions, high yield. beilstein-journals.org |

| N-Bromosuccinimide (NBS) in THF or Ionic Liquids | Potentially ortho | High regioselectivity in many cases. nih.gov |

Cross-Coupling Approaches for Aryl-Oxetane Bond Formation

The formation of the bond between the aromatic ring and the oxetane moiety can be achieved through various cross-coupling reactions. Nickel-catalyzed cross-electrophile coupling reactions between oxetanes and aryl halides are an emerging method for creating such bonds, though they can sometimes lead to ring-opening of the oxetane. calstate.educalstate.edu

A more direct approach could involve the coupling of a suitable aniline precursor with an oxetane-containing coupling partner. For example, a photoredox/nickel dual catalysis has been reported for the synthesis of 3-aryl-3-aminooxetanes from amino acids. beilstein-journals.org This suggests the possibility of coupling a brominated aniline derivative with a suitable oxetane precursor.

Convergent and Divergent Synthetic Routes

Convergent Synthesis: A convergent approach would involve the synthesis of two key fragments separately, followed by their coupling in a later stage. For instance, 3-bromo-4-fluoroaniline (B1273062) could be reacted with 3-methyl-3-oxetane-methanol under basic conditions. Another convergent strategy would be the coupling of a pre-formed borylated oxetane with a dibromoaniline derivative under Suzuki-Miyaura conditions.

Divergent Synthesis: In a divergent approach, a common intermediate is synthesized and then elaborated into a variety of final products. For example, 4-(3-methyloxetan-3-yl)aniline could serve as a common intermediate. This precursor could then undergo regioselective bromination to yield the target compound. Further diversification could be achieved by subjecting the brominated product to various cross-coupling reactions.

Precursor Transformations for Aniline Moiety Construction

The aniline functional group is often introduced by the reduction of a corresponding nitro group. A plausible synthetic route could, therefore, begin with a nitrobenzene (B124822) derivative. For instance, a reaction sequence analogous to the synthesis of 3-bromo-4-methylaniline (B27599) could be envisioned. google.com This would involve the bromination of a suitable 4-(3-methyloxetan-3-yl)nitrobenzene precursor, followed by the reduction of the nitro group to an amine using reagents such as iron in acidic media or catalytic hydrogenation. google.com

Functional Group Transformations and Derivatizations of 3-Bromo-4-(3-methyloxetan-3-yl)aniline

The presence of the bromine atom on the aniline ring provides a versatile handle for a wide range of functional group transformations, particularly through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a diverse array of substituents at the 3-position, enabling the synthesis of a library of derivatives for various applications.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The aryl bromide functionality in 3-Bromo-4-(3-methyloxetan-3-yl)aniline is an excellent substrate for several palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. nih.govlibretexts.org This is a widely used method for the synthesis of biaryl compounds and can tolerate a wide range of functional groups. nih.govresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst and a base. libretexts.org

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org It is a powerful tool for the construction of carbon-carbon bonds and has been extensively applied in organic synthesis. nih.govnih.gov

Sonogashira Coupling: This reaction facilitates the coupling of the aryl bromide with a terminal alkyne to produce an arylated alkyne. organic-chemistry.orgresearchgate.net The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgnih.gov This method is highly efficient for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. gelest.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Biaryl derivative |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

Nucleophilic Aromatic Substitution Reactions at the Aryl Bromide Position

The direct displacement of the bromide in 3-Bromo-4-(3-methyloxetan-3-yl)aniline via a classical nucleophilic aromatic substitution (SNAr) mechanism is generally challenging. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org In the target molecule, both the amino group and the para-substituted alkyl-like oxetane moiety are considered electron-donating, which deactivates the ring toward this type of substitution.

Consequently, modern synthetic strategies for functionalizing the aryl bromide position rely heavily on transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a paramount example, enabling the formation of C–N bonds by coupling aryl halides with a wide range of nitrogen-based nucleophiles. northwestern.eduacs.org This reaction is catalyzed by palladium complexes, typically employing bulky, electron-rich phosphine (B1218219) ligands that facilitate the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination. researchgate.netnih.gov

For a substrate like 3-Bromo-4-(3-methyloxetan-3-yl)aniline, a palladium catalyst system would be effective for coupling with primary or secondary amines, anilines, or even ammonia (B1221849) surrogates to generate more complex diamine structures. acs.orgorganic-chemistry.org The choice of ligand, base, and solvent is critical to achieving high yields and preventing side reactions. researchgate.net Beyond C-N coupling, other palladium-catalyzed reactions such as Suzuki (C-C), Heck (C-C), and Sonogashira (C-C) couplings could be employed at the bromide position to introduce aryl, vinyl, or alkynyl groups, respectively.

| Reaction Type | Aryl Bromide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield |

|---|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | ortho-substituted aryl bromides | Primary/Secondary Amines | Pd(OAc)₂ / RuPhos or BrettPhos | LiHMDS | Toluene | 80-110 | High |

| Buchwald-Hartwig Amination | p-bromotoluene | Ammonium Sulfate (NH₃ surrogate) | (CyPF-tBu)Pd(P(o-tol)₃) | K₃PO₄ | Dioxane | 80-110 | Moderate to High |

| Suzuki Coupling | 4-bromo-2-methylaniline derivative | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | Moderate |

Amine-Based Reactivity and Derivatization (e.g., Schiff Base Formation, Acylation)

The primary amino group of 3-Bromo-4-(3-methyloxetan-3-yl)aniline is a key functional handle, acting as a potent nucleophile and a base. This allows for a wide array of derivatization reactions. researchgate.net

Acylation: This is a fundamental reaction for primary and secondary amines, involving treatment with acid chlorides or anhydrides to form amides. ncert.nic.in The acylation of the target aniline would proceed readily, for instance, with acetyl chloride or acetic anhydride (B1165640) in the presence of a mild base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.org This transformation is not only a method for synthesizing derivatives but is also a crucial strategy for temporarily "protecting" the amine. The resulting acetamide (B32628) is significantly less nucleophilic and less activating toward the aromatic ring, which allows for more controlled subsequent reactions, such as electrophilic aromatic substitution. pearson.com

Schiff Base Formation: The aniline can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. This reaction typically occurs under mild acidic catalysis to facilitate the dehydration step. For example, reacting 3-Bromo-4-(3-methyloxetan-3-yl)aniline with benzaldehyde (B42025) would yield the corresponding N-benzylidene imine. These imines are versatile intermediates themselves, capable of being reduced to form secondary amines or used as ligands in coordination chemistry.

| Reaction Type | Aniline Substrate | Reagent | Conditions | Product Type |

|---|---|---|---|---|

| Acylation | Aniline | Acetic Anhydride / Sodium Acetate | Aqueous, Room Temp | Acetamide |

| Acylation | Substituted Aniline | Acyl Chloride / Triethylamine | DCM, 0°C to Room Temp | Amide |

| Schiff Base Formation | 4-bromo-2-methylaniline | 3-bromothiophene-2-carbaldehyde | Ethanol, Acetic Acid (cat.) | Imine |

Oxetane Ring-Opening Reactions and Subsequent Functionalization

The 3-methyloxetan-3-yl group is a strained four-membered ether ring, making it susceptible to ring-opening reactions under specific conditions, typically involving Lewis or Brønsted acid catalysis. beilstein-journals.org This reactivity provides a pathway to transform the oxetane into a functionalized 1,3-diol derivative, significantly altering the molecular scaffold. researchgate.net The regioselectivity of the opening of such a 3,3-disubstituted oxetane would lead to nucleophilic attack at one of the unsubstituted methylene (B1212753) carbons of the ring.

Key ring-opening transformations include:

Lewis Acid-Catalyzed Isomerization: Strong Lewis acids, such as B(C₆F₅)₃ or Al(C₆F₅)₃, can catalyze the rearrangement of 3-aryl-3-methyloxetanes into valuable homoallylic alcohols. uab.cat This process involves activation of the oxetane oxygen by the Lewis acid, followed by ring-opening to a carbocationic intermediate that subsequently eliminates a proton.

Nucleophilic Opening with Carbon Nucleophiles: In the presence of suitable Lewis acid catalysts like LiNTf₂, soft carbon nucleophiles such as silyl (B83357) ketene (B1206846) acetals can open the oxetane ring to form new C-C bonds, yielding highly functionalized 1,5-oxygenated products. researchgate.netbohrium.com

Reductive Opening: Frustrated Lewis pairs (FLPs), for example, the combination of B(C₆F₅)₃ and a hydrosilane, can catalyze the reductive opening of oxetanes. acs.org In the case of 3-aryl oxetanes, this can even lead to unexpected rearrangements involving aryl migration. acs.org

The stability of the oxetane ring is noteworthy; it is generally tolerant of many standard organic reactions, including basic conditions and some catalytic hydrogenations. However, treatment with strong acids can lead to decomposition or ring-opening.

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Product Type |

|---|---|---|---|---|

| Isomerization | Al(C₆F₅)₃ (1 mol%) | Toluene | 40°C | Homoallylic Alcohol |

| C-C Bond Formation | LiNTf₂ (10 mol%) / Silyl Ketene Acetal | DCE | - | γ-Hydroxy Ester |

| Reductive Opening with Aryl Migration | B(C₆F₅)₃ (5 mol%) / Et₃SiH | DCM | - | 1-Aryl-3-(silyloxy)propane |

Electrophilic Aromatic Substitution on the Substituted Aniline Ring

The aniline ring in 3-Bromo-4-(3-methyloxetan-3-yl)aniline is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating nature of the amino group. byjus.comwikipedia.org The -NH₂ group is a strong ortho, para-director. lkouniv.ac.in In this specific molecule, the para position relative to the amine is blocked by the oxetane substituent. Therefore, electrophilic attack is strongly directed to the two available ortho positions (C2 and C6).

The high reactivity conferred by the amino group can be problematic, often leading to multiple substitutions and side reactions. chemistrysteps.com For example, direct bromination of aniline with bromine water proceeds uncontrollably to give 2,4,6-tribromoaniline. byjus.com Furthermore, the basicity of the amino group can cause it to react with Lewis acid catalysts required for reactions like Friedel-Crafts alkylation or acylation, deactivating the catalyst and the ring. chemistrysteps.com

To achieve controlled monosubstitution, the reactivity of the amino group is typically moderated by converting it into an acetamide (-NHCOCH₃), as discussed in section 2.2.3. pearson.com The acetamido group is still an ortho, para-director but is significantly less activating than the amino group. This allows for predictable and clean substitution. After the desired electrophile has been introduced, the acetyl group can be easily removed by hydrolysis to regenerate the amine.

| Position on Ring | Substituent | Activating/Deactivating | Directing Effect | Predicted Site of EAS |

|---|---|---|---|---|

| C1 | -NH₂ | Strongly Activating | Ortho, Para | Positions 2 and 6 (ortho to the strongly activating -NH₂ group) |

| C3 | -Br | Deactivating | Ortho, Para | |

| C4 | -(3-methyloxetan-3-yl) | Weakly Activating | Ortho, Para |

Advanced Synthetic Techniques and Green Chemistry Principles in 3-Bromo-4-(3-methyloxetan-3-yl)aniline Synthesis

Modern synthetic chemistry emphasizes the use of technologies that enhance efficiency, scalability, and safety, aligning with the principles of green chemistry. Microwave-assisted synthesis and flow chemistry are two such powerful techniques applicable to the production and derivatization of complex molecules like 3-Bromo-4-(3-methyloxetan-3-yl)aniline.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions directly and efficiently. This method often leads to dramatic reductions in reaction times, from hours to minutes, along with increased product yields and purity. nih.gov The uniform heating provided by microwaves can minimize the formation of side products. This technology could be applied to several of the transformations discussed previously, such as palladium-catalyzed coupling reactions or the formation of heterocyclic derivatives, providing a rapid and efficient route for library synthesis or reaction optimization.

Flow Chemistry Implementations for Scalable Production

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. chim.it This technology offers significant advantages over traditional batch processing, particularly for scalability and safety. researchgate.net Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous reagents or unstable intermediates by minimizing the volume of reactive material at any given moment. chim.italmacgroup.com

For the synthesis of an aniline derivative, a multi-step sequence, such as a nitro-reduction followed by bromination and subsequent coupling, could be telescoped into a continuous flow process. acs.org This avoids the isolation of intermediates, reduces solvent waste, and streamlines the manufacturing process. mdpi.com The scalability of flow reactors is straightforward; production can be increased by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), which bypasses the complex challenges of scaling up traditional batch reactors. chim.it Biocatalytic reductions of nitroaromatics have also been successfully implemented in flow systems, offering a green alternative to heavy metal catalysts. acs.org

Catalytic Methods for Enhanced Efficiency and Selectivity

The introduction of a bromine atom onto an aromatic ring, particularly in the presence of activating groups like an amine, often requires careful control to achieve the desired regioselectivity and to avoid polybromination. Catalytic methods are instrumental in enhancing both the efficiency and selectivity of such transformations.

For the bromination of aromatic amines, various catalytic systems have been developed. One common approach involves the use of Lewis acids or metal-based catalysts to activate the brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine. For instance, lanthanum(III) nitrate (B79036) hexahydrate has been reported as an efficient catalyst for the monobromination of aromatic amines and phenols. researchgate.net This method is noted for its high regioselectivity and proceeds under mild, room temperature conditions, which can be advantageous for sensitive substrates. researchgate.net

Another class of catalysts that have demonstrated efficacy are palladium-based systems, particularly in the context of cross-coupling reactions to form C-N or C-C bonds. While not directly a bromination method, these catalytic systems are crucial for constructing complex aniline derivatives. For example, Suzuki cross-coupling reactions, which are catalyzed by palladium(0) complexes, are widely used to introduce aryl or other organic moieties onto a bromo-substituted aromatic ring. nih.gov This suggests a potential synthetic strategy where a suitably protected bromo-aniline precursor could be coupled with a fragment containing the 3-methyloxetan-3-yl group, or vice-versa. The efficiency and selectivity of such coupling reactions are highly dependent on the choice of palladium catalyst, ligands, and reaction conditions.

The following table summarizes representative catalytic approaches for the modification of aniline derivatives, which could be conceptually applied to the synthesis of 3-Bromo-4-(3-methyloxetan-3-yl)aniline.

| Catalytic System | Reaction Type | Potential Application in Synthesis | Key Advantages |

| Lanthanum(III) nitrate hexahydrate | Electrophilic Bromination | Regioselective bromination of an aniline precursor | High regioselectivity, mild reaction conditions |

| Palladium(0) complexes | Suzuki Cross-Coupling | Coupling of a bromo-aniline with an oxetane-containing boronic acid/ester | Versatility in forming C-C bonds, functional group tolerance |

It is important to note that the direct application of these methods to the synthesis of 3-Bromo-4-(3-methyloxetan-3-yl)aniline would require empirical optimization of reaction parameters to achieve the desired outcome.

Solvent-Free and Environmentally Conscious Synthetic Protocols

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methodologies, often referred to as "green chemistry." A key aspect of this is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution.

Solvent-free, or neat, reaction conditions represent an ideal scenario from a green chemistry perspective. Such reactions, if feasible, simplify work-up procedures, reduce waste, and can sometimes lead to enhanced reaction rates. For the synthesis of aniline derivatives, solvent-free approaches have been explored. For instance, metal- and solvent-free Friedel-Crafts reactions catalyzed by Brønsted acidic ionic liquids have been reported for the synthesis of triarylmethanes from anilines. nih.gov While this specific reaction is for C-C bond formation, the use of ionic liquids as both catalyst and solvent medium highlights a potential green alternative to traditional organic solvents.

Another environmentally conscious approach involves the use of water as a solvent, which is non-toxic, non-flammable, and abundant. While many organic reactions are not compatible with water, the development of water-soluble catalysts and surfactants has expanded the scope of aqueous-phase organic synthesis.

Furthermore, the principles of atom economy, which aim to maximize the incorporation of all materials used in the synthesis into the final product, are central to green chemistry. The choice of reagents and reaction pathways that minimize the formation of byproducts is a critical consideration. For example, catalytic processes are inherently more atom-economical than stoichiometric reactions.

The development of a truly "green" synthesis for 3-Bromo-4-(3-methyloxetan-3-yl)aniline would likely involve a combination of these strategies:

Use of a recyclable catalyst: To minimize waste and cost.

Avoidance of hazardous solvents: Employing solvent-free conditions, water, or green solvents like ionic liquids.

High atom economy: Designing a synthetic route that minimizes waste.

While specific solvent-free or environmentally benign protocols for the target molecule have not been reported, the broader trends in organic synthesis suggest that such approaches are feasible and would be a primary consideration in the development of a modern, sustainable manufacturing process.

Computational Chemistry and Theoretical Modeling of 3 Bromo 4 3 Methyloxetan 3 Yl Aniline

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

The 3-Bromo-4-(3-methyloxetan-3-yl)aniline molecule possesses several rotatable bonds, particularly between the aniline (B41778) ring and the oxetane (B1205548) moiety, and the C-N bond of the amino group. This flexibility means the molecule can adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the energy barriers between them. researchgate.net

MD simulations are particularly powerful for studying how a molecule interacts with its surroundings, such as solvent molecules or other solute molecules. researchgate.net For 3-Bromo-4-(3-methyloxetan-3-yl)aniline, simulations in different solvents (e.g., water, ethanol, chloroform) would reveal how the solvent affects its conformational preferences and dynamic behavior.

The amino group can act as a hydrogen bond donor, while the oxygen atom of the oxetane ring and the nitrogen of the amino group can act as hydrogen bond acceptors. researchgate.net MD simulations can quantify the formation and lifetime of these hydrogen bonds with solvent molecules. bohrium.com Furthermore, the simulations can calculate important thermodynamic properties like the free energy of solvation, which is a measure of a compound's solubility. Studies on similar aniline derivatives have shown how solvent polarity can influence electronic properties and reactivity. journalirjpac.comresearchgate.net

The following table outlines the types of insights that can be gained from MD simulations of 3-Bromo-4-(3-methyloxetan-3-yl)aniline in a solvent.

Table 2: Potential Insights from Molecular Dynamics Simulations (Note: This table describes the type of data obtainable, not specific results for the compound.)

| Simulation Output | Information Gained |

| Root Mean Square Deviation (RMSD) | Stability of the molecule's conformation over time. |

| Radius of Gyration (Rg) | Compactness of the molecular structure. acs.org |

| Radial Distribution Functions (RDFs) | Probability of finding solvent molecules at a certain distance from specific atoms (e.g., N, O, Br). researchgate.net |

| Hydrogen Bond Analysis | Number and duration of hydrogen bonds formed between the molecule and the solvent. bohrium.com |

| Solvent Accessible Surface Area (SASA) | The area of the molecule's surface that is accessible to solvent molecules. acs.org |

| Free Energy of Solvation | Thermodynamic favorability of dissolving the molecule in a particular solvent. |

Reactivity and Reaction Mechanism Predictions

Computational methods are invaluable for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. By examining the electronic structure of 3-Bromo-4-(3-methyloxetan-3-yl)aniline, we can infer its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For 3-Bromo-4-(3-methyloxetan-3-yl)aniline, the HOMO is expected to be primarily localized on the aniline ring and the nitrogen atom of the amino group, as the lone pair of electrons on the nitrogen atom significantly contributes to this orbital. The LUMO, on the other hand, is likely distributed over the aromatic system.

The substituents—the bromine atom and the 3-methyloxetan-3-yl group—modulate the energies of these frontier orbitals. The amino group is a strong electron-donating group, which raises the energy of the HOMO. The bromine atom has a dual effect: it is electron-withdrawing through its inductive effect (-I) and electron-donating through resonance (+M). The oxetane moiety is known to have an inductive electron-withdrawing effect. nih.gov These competing effects will determine the final energy levels of the HOMO and LUMO and, consequently, the HOMO-LUMO gap.

To illustrate the expected trends, the following table presents hypothetical HOMO-LUMO energy values for aniline and related substituted compounds based on general principles observed in computational studies of similar molecules.

| Compound | E_HOMO (eV) (Illustrative) | E_LUMO (eV) (Illustrative) | HOMO-LUMO Gap (eV) (Illustrative) |

| Aniline | -5.50 | -0.50 | 5.00 |

| 4-Bromoaniline | -5.65 | -0.65 | 5.00 |

| 3-Bromo-4-(3-methyloxetan-3-yl)aniline | -5.75 | -0.70 | 5.05 |

Note: The data in this table is illustrative and intended to show expected trends based on substituent effects. Actual values would require specific DFT calculations.

The expected HOMO-LUMO gap for 3-Bromo-4-(3-methyloxetan-3-yl)aniline suggests a molecule of moderate reactivity. The interplay of the electron-donating amino group and the electron-withdrawing bromine and oxetane groups will fine-tune its reactivity profile.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) in red and regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack) in blue.

For 3-Bromo-4-(3-methyloxetan-3-yl)aniline, the MEP map is expected to show the following features:

Negative Potential: The most electron-rich region is anticipated to be around the nitrogen atom of the amino group due to its lone pair of electrons. The oxygen atom of the oxetane ring will also exhibit a region of negative potential. The aniline ring, particularly at the ortho and para positions relative to the strongly activating amino group, will also show negative potential, making these sites susceptible to electrophilic attack. byjus.com

Positive Potential: The hydrogen atoms of the amino group are expected to be the most electron-deficient regions, appearing as blue areas on the MEP map.

The bromine atom will have a region of positive potential on its outermost surface (the σ-hole), which can participate in halogen bonding, surrounded by a belt of negative potential. This dual nature can influence its interaction with other molecules.

Computational chemistry can be used to model reaction pathways and characterize the transition states of reactions involving 3-Bromo-4-(3-methyloxetan-3-yl)aniline. A common class of reactions for anilines is electrophilic aromatic substitution. byjus.com

The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In the case of 3-Bromo-4-(3-methyloxetan-3-yl)aniline, the para position to the amino group is occupied by the 3-methyloxetan-3-yl group. Therefore, electrophilic substitution is most likely to occur at the ortho positions to the amino group (positions 2 and 6).

Computational modeling of, for instance, a nitration or further halogenation reaction would involve:

Reactant and Electrophile Modeling: Building the initial structures of 3-Bromo-4-(3-methyloxetan-3-yl)aniline and the electrophile (e.g., NO₂⁺).

Transition State Search: Locating the transition state structure for the attack of the electrophile at the ortho positions. This involves calculating the energy barrier for the reaction.

Intermediate and Product Modeling: Characterizing the structure and stability of the sigma complex (the intermediate) and the final product.

By comparing the energy barriers for attack at different positions on the ring, the regioselectivity of the reaction can be predicted. The steric bulk of the 3-methyloxetan-3-yl group and the electronic influence of the bromine atom would be critical factors in determining the preferred reaction pathway.

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies aim to understand how the chemical structure of a molecule influences its physical, chemical, and biological properties. For 3-Bromo-4-(3-methyloxetan-3-yl)aniline, the key structural features are the aniline core, the oxetane moiety, and the halogen substituent.

The 3-methyloxetan-3-yl group is a unique substituent that can significantly impact the properties of the aniline molecule.

Electronic Effects: The oxetane ring is known to be polar and possesses an inductive electron-withdrawing effect due to the electronegative oxygen atom. nih.gov This can influence the electron density on the aniline ring and the basicity of the amino group.

Physicochemical Properties: In medicinal chemistry, the incorporation of an oxetane ring has been shown to improve properties such as aqueous solubility and metabolic stability. nih.govacs.org It can also reduce lipophilicity. acs.org These effects are attributed to the polarity and hydrogen bond accepting ability of the oxygen atom in the oxetane ring. mdpi.com

The following table summarizes the predicted influence of the oxetane moiety on the properties of the aniline scaffold.

| Property | Predicted Influence of the Oxetane Moiety | Rationale |

| Basicity of Amino Group | Decrease | Inductive electron-withdrawing effect of the oxetane ring reduces electron density on the nitrogen atom. nih.gov |

| Aqueous Solubility | Increase | The polar nature of the oxetane and its ability to act as a hydrogen bond acceptor enhance interaction with water. acs.org |

| Metabolic Stability | Increase | Oxetane rings are generally more resistant to metabolic degradation compared to other cyclic ethers. acs.org |

| Lipophilicity (logP) | Decrease | The polarity of the oxetane moiety reduces the overall lipophilicity of the molecule. acs.org |

The bromine atom at the 3-position of the aniline ring has a significant impact on the molecule's electronic properties and reactivity.

Dual Electronic Effects: Halogens exhibit both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+M). The inductive effect deactivates the aromatic ring towards electrophilic substitution, while the resonance effect directs incoming electrophiles to the ortho and para positions. For bromine, the inductive effect generally outweighs the resonance effect in terms of ring activation.

Halogen Bonding: The bromine atom can act as a halogen bond donor, which could be a factor in its intermolecular interactions and its binding to biological targets.

The following table provides a comparative overview of the expected electronic properties of aniline versus its bromo-substituted derivative.

| Property | Aniline | 3-Bromoaniline (B18343) (for comparison) |

| Basicity (pKa of conjugate acid) | ~4.6 | ~2.5 |

| Reactivity in Electrophilic Substitution | High | Moderate |

| Directing Effect | Ortho, Para | Ortho, Para |

| Dipole Moment (Debye) | ~1.5 | ~2.7 |

Note: The data for 3-Bromoaniline is provided for a general comparison of the effect of bromine substitution.

In 3-Bromo-4-(3-methyloxetan-3-yl)aniline, the combined electron-withdrawing effects of the bromine and the oxetane group will likely lead to a lower basicity of the amino group compared to aniline itself.

Applications in Chemical Synthesis and Drug Discovery Research

Role as a Key Intermediate in Organic Synthesis

3-Bromo-4-(3-methyloxetan-3-yl)aniline is a versatile organic compound that holds significant potential as a key intermediate in the synthesis of a wide array of complex molecules. Its unique structure, featuring a reactive aniline (B41778) core, a strategically positioned bromine atom, and an oxetane (B1205548) moiety, offers multiple avenues for synthetic transformations. The interplay of these functional groups allows for its use in the construction of diverse molecular architectures, making it a valuable building block in organic synthesis.

Synthesis of Diverse Heterocyclic Scaffolds (e.g., Pyrroles, Furans, Indoles)

While direct literature specifically detailing the use of 3-Bromo-4-(3-methyloxetan-3-yl)aniline in the synthesis of pyrroles, furans, and indoles is not extensively available, its chemical structure suggests high applicability in established synthetic methodologies for these heterocycles. The aniline functional group is a common starting point for the construction of such rings.

For instance, in pyrrole (B145914) synthesis , the Paal-Knorr synthesis is a prominent method where a primary amine, such as 3-Bromo-4-(3-methyloxetan-3-yl)aniline, is condensed with a 1,4-dicarbonyl compound. This reaction proceeds under mild conditions and can be catalyzed by various acids, leading to the formation of N-substituted pyrroles. The resulting pyrrole would bear the bromo- and oxetanyl-substituted phenyl group on the nitrogen atom, providing a scaffold for further functionalization.

In the synthesis of furans , while less direct, the aniline moiety could be transformed into other functional groups that facilitate furan (B31954) ring formation. For example, diazotization of the aniline followed by a Sandmeyer-type reaction could introduce a hydroxyl group, which could then participate in cyclization reactions with appropriate precursors to form the furan ring.

The synthesis of indoles from anilines is a well-established area of organic chemistry. Several named reactions, such as the Fischer, Bischler-Möhlau, and Larock indole (B1671886) syntheses, utilize anilines as key starting materials. For example, in a potential Larock indole synthesis, 3-Bromo-4-(3-methyloxetan-3-yl)aniline could be coupled with an alkyne in the presence of a palladium catalyst to construct the indole core. The bromine atom on the aniline ring could also be exploited in transition-metal-catalyzed cross-coupling reactions to build up the necessary framework for indole cyclization.

Precursor for the Construction of Multi-Substituted Anilines

The presence of both a bromine atom and an amino group on the aromatic ring makes 3-Bromo-4-(3-methyloxetan-3-yl)aniline an excellent precursor for the synthesis of multi-substituted anilines. The amino group can direct electrophilic aromatic substitution to the ortho and para positions, although the existing substituents will also influence the regioselectivity.

More significantly, the bromine atom can be readily transformed into a variety of other functional groups through transition-metal-catalyzed cross-coupling reactions. These include the Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. This allows for the introduction of a wide range of substituents, such as alkyl, aryl, vinyl, alkynyl, and amino groups, at the 3-position of the aniline ring.

Below is an interactive data table summarizing potential transformations of the bromine atom in 3-Bromo-4-(3-methyloxetan-3-yl)aniline to generate multi-substituted aniline derivatives.

| Reaction Name | Reagent | Product Type |

| Suzuki Coupling | Arylboronic acid | Aryl-substituted aniline |

| Heck Coupling | Alkene | Alkenyl-substituted aniline |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted aniline |

| Buchwald-Hartwig Amination | Amine | Diamino-substituted aniline |

| Stille Coupling | Organostannane | Alkyl/Aryl-substituted aniline |

| Cyanation | Cyanide source | Cyano-substituted aniline |

These transformations, combined with reactions involving the amino group (e.g., acylation, alkylation, diazotization), provide access to a vast chemical space of highly functionalized anilines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Building Block for Complex Organic Molecules

The unique combination of functional groups in 3-Bromo-4-(3-methyloxetan-3-yl)aniline makes it a valuable building block for the construction of more complex organic molecules. Its utility extends beyond the synthesis of simple heterocycles and substituted anilines. The oxetane ring, in particular, introduces a three-dimensional element into the molecular structure, which is often desirable in medicinal chemistry.

The reactivity of the aniline and bromo functionalities allows for the sequential or orthogonal introduction of different molecular fragments. For example, the amino group could be used to form an amide bond with a carboxylic acid, while the bromine atom could simultaneously or subsequently participate in a cross-coupling reaction. This modular approach enables the assembly of complex structures with precise control over the placement of various substituents. The oxetane moiety can also be opened under certain conditions to reveal further functionality, adding another layer of synthetic versatility.

Exploration in Medicinal Chemistry and Drug Discovery

The incorporation of novel structural motifs is a key strategy in medicinal chemistry to optimize the pharmacological properties of drug candidates. 3-Bromo-4-(3-methyloxetan-3-yl)aniline is of particular interest in this regard due to the presence of the oxetane ring, which can serve as a valuable tool for modulating the properties of bioactive molecules.

Oxetane Moiety as a Bioisostere for Carbonyl and Gem-Dimethyl Groups in Drug Design

A bioisostere is a chemical substituent or group that can be interchanged with another group in a molecule without significantly altering its biological activity. The oxetane moiety has emerged as a popular bioisosteric replacement for several common functional groups in drug design, most notably the carbonyl and gem-dimethyl groups. google.comcresset-group.comivychem.com

The replacement of a carbonyl group with an oxetane can be advantageous as it removes a potential site for metabolic reduction and can alter the electronic properties of the molecule while maintaining its ability to act as a hydrogen bond acceptor. google.com The oxygen atom in the oxetane ring can participate in hydrogen bonding interactions with biological targets, mimicking the role of the carbonyl oxygen.

The following table provides a comparison of the properties of these functional groups:

| Functional Group | Key Properties |

| Carbonyl | Planar, hydrogen bond acceptor, metabolically susceptible |

| Gem-dimethyl | Lipophilic, sterically bulky, metabolically stable |

| Oxetane | Polar, three-dimensional, hydrogen bond acceptor, metabolically stable |

Modulation of Physicochemical Properties (e.g., Lipophilicity, Aqueous Solubility, Metabolic Stability) through Oxetane Incorporation

The incorporation of an oxetane ring into a molecule can have a profound impact on its physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Aqueous Solubility: The introduction of the polar oxygen atom in the oxetane ring generally enhances the aqueous solubility of a compound. google.com This is a crucial parameter for oral bioavailability, as a drug must dissolve in the gastrointestinal fluid to be absorbed.

In the context of 3-Bromo-4-(3-methyloxetan-3-yl)aniline, the presence of the 3-methyloxetan-3-yl group is expected to confer these favorable physicochemical properties to any larger molecule it is incorporated into. This makes it an attractive building block for the design of new therapeutic agents with improved drug-like properties.

Utility in Developing Modulators for Specific Biological Targets

The structural framework of 3-Bromo-4-(3-methyloxetan-3-yl)aniline, which combines a bromoaniline moiety with a strained oxetane ring, presents a versatile scaffold for the synthesis of modulators targeting various biological systems. While direct applications of this specific compound are not extensively documented in all areas, the utility of its core components is well-established in medicinal chemistry.

ATP-Binding Cassette (ABC) Transporters: The bromoaniline scaffold is a feature in various synthetic molecules designed for biological activity. Although specific studies detailing the use of 3-Bromo-4-(3-methyloxetan-3-yl)aniline in the development of ATP-Binding Cassette (ABC) transporter modulators are not prominent in current literature, this remains an area of potential interest. The lipophilicity and hydrogen bonding capabilities of the molecule could be exploited in designing substrates or inhibitors for these membrane proteins.

Kinase Inhibitors: The substituted aniline motif is a cornerstone in the design of numerous kinase inhibitors. Specifically, the 4-anilinoquinazoline (B1210976) and 4-anilino-pyrimidine scaffolds are critical pharmacophores that target the ATP-binding site of protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com Compounds such as gefitinib (B1684475) and erlotinib, which are approved cancer therapeutics, are built around an anilinoquinazoline (B1252766) core. mdpi.com The 3-bromo substitution on the aniline ring can play a crucial role in orienting the molecule within the kinase active site and forming key interactions. Research on quinazoline (B50416) derivatives has shown that substitutions on the aniline moiety significantly influence inhibitory activity and selectivity. nih.gov Therefore, 3-Bromo-4-(3-methyloxetan-3-yl)aniline serves as a valuable building block, providing the essential 3-bromoaniline (B18343) fragment for elaboration into potent and selective kinase inhibitors. ed.ac.uk The 2-substituted aniline pyrimidine (B1678525) scaffold has also been identified as a key building block for developing dual Mer/c-Met kinase inhibitors. mdpi.com

Table 1: Selected Kinase Inhibitor Scaffolds Incorporating the Anilino Moiety

| Scaffold | Target Kinase Example | Role of Anilino Group |

| 4-Anilinoquinazoline | EGFR | Anchors inhibitor in the ATP-binding pocket |

| 4-Anilinopyrimidine | Bcr-Abl | Forms key hydrogen bonds with the kinase hinge region |

| 2-Anilinopyrimidine | Mer/c-Met | Serves as a core structure for dual inhibition |

Hepatitis C Virus NS5B Inhibitors: The Hepatitis C Virus (HCV) NS5B polymerase is a critical enzyme for viral replication and a prime target for antiviral drug development. nih.gov Non-nucleoside inhibitors (NNIs) bind to allosteric sites on the enzyme, inducing a conformational change that halts its function. lbl.govnih.gov Several classes of NS5B NNIs incorporate substituted aromatic amines in their structure. For instance, novel 6-aminoquinazolinone derivatives have been synthesized and shown to possess anti-HCV activity by targeting the NS5B polymerase. nih.gov Thiophene-based sulfonamides are another class of NNIs where the aniline or a similar amine-containing fragment is crucial for interaction within an allosteric binding pocket. lbl.gov The unique combination of the bromoaniline group for potential halogen bonding and hydrophobic interactions, along with the polar, solubility-enhancing oxetane ring, makes 3-Bromo-4-(3-methyloxetan-3-yl)aniline an intriguing starting material for the synthesis of novel NS5B NNIs.

Design and Synthesis of PROTAC Linkers and Degrader Motifs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. nih.gov A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. nih.govbiochempeg.com The linker is a critical component, as its length, rigidity, and composition influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation. researchgate.net

The structure of 3-Bromo-4-(3-methyloxetan-3-yl)aniline offers several strategic advantages for its use as a precursor in PROTAC linker synthesis.

Reactive Handle for Elongation: The bromine atom on the aromatic ring serves as a versatile synthetic handle for various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the straightforward attachment of chains or other cyclic moieties to build out the linker structure.

Functionalization Point: The aniline nitrogen provides another point for functionalization, typically through acylation or alkylation, to connect to either the target protein ligand or the E3 ligase ligand.

Incorporation of Favorable Properties: The oxetane moiety is increasingly recognized in medicinal chemistry for its ability to improve physicochemical properties. It can enhance aqueous solubility and metabolic stability while acting as a rigid, three-dimensional structural element, which can be advantageous for optimizing the linker's conformational profile. nih.govprecisepeg.com Common linker motifs include flexible polyethylene (B3416737) glycol (PEG) and alkyl chains, as well as more rigid structures like piperazine (B1678402) or triazole rings to control the geometry of the PROTAC. biochempeg.comprecisepeg.com The 3-Bromo-4-(3-methyloxetan-3-yl)aniline scaffold provides a starting point to construct these more sophisticated and rigid linkers.

Investigation in Agrochemical Research as a Building Block

Substituted anilines are fundamental building blocks in the synthesis of a wide array of agrochemicals, including herbicides, pesticides, and fungicides. researchgate.netchemimpex.com The aniline motif is present in the core structure of many commercially successful products. researchgate.netresearchgate.net While specific applications of 3-Bromo-4-(3-methyloxetan-3-yl)aniline in commercial agrochemicals are not widely documented, its chemical features make it a relevant intermediate for discovery research. The bromoaniline core can be transformed into various active scaffolds, and the oxetane group may impart beneficial properties such as improved systemic uptake and translocation in plants or favorable metabolic profiles. chemimpex.comnih.gov

Contributions to Materials Science

Integration into Polymeric Systems (e.g., Conducting Polymers)

The field of materials science has explored the use of aniline derivatives in the creation of functional polymers with tailored electronic and physical properties.

Polyoxetanes: The oxetane ring itself is capable of undergoing cationic ring-opening polymerization to form polyethers known as polyoxetanes. wikipedia.orgontosight.ai These polymers can range from amorphous liquids to crystalline solids depending on the nature of the substituents on the oxetane ring. wikipedia.org The presence of the oxetane moiety in 3-Bromo-4-(3-methyloxetan-3-yl)aniline introduces the possibility of creating polymers through this alternative mechanism, potentially leading to materials with unique thermal and mechanical properties. nih.gov

Table 2: Potential Polymerization Pathways for 3-Bromo-4-(3-methyloxetan-3-yl)aniline

| Polymerization Type | Reactive Moiety | Resulting Polymer Class | Potential Properties |

| Oxidative Copolymerization | Aniline group | Substituted Polyaniline | Enhanced solubility, tunable conductivity |

| Cationic Ring-Opening | Oxetane ring | Polyether (Polyoxetane) | Modified thermal and mechanical stability |

Development in Dye and Pigment Industries

Aromatic amines are foundational precursors in the synthesis of azo dyes, which constitute the largest class of commercial colorants. nih.gov The synthesis typically involves the diazotization of an aromatic amine followed by a coupling reaction with an electron-rich species like another amine or a phenol. byjus.com

Bromoanilines are utilized as starting materials for producing disperse dyes, which are used for coloring synthetic fibers like polyester (B1180765) and nylon. iiste.orgiiste.orgresearchgate.net The diazotized form of a bromoaniline can be coupled with various compounds to generate a wide spectrum of colors. The bromine atom can influence the final color (hue) and improve properties like lightfastness. iiste.org

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Approaches for Chiral Derivatives

The presence of a quaternary stereocenter in the 3-methyloxetane (B1582186) ring offers a prime opportunity for the development of chiral derivatives. Future research should focus on pioneering novel asymmetric synthetic methodologies to access enantiomerically pure forms of 3-Bromo-4-(3-methyloxetan-3-yl)aniline. The exploration of chiral catalysts, including organocatalysts and transition-metal complexes, for stereoselective installation of the oxetane (B1205548) ring or for resolution of racemic mixtures will be a critical area of investigation. Success in this endeavor would provide access to chiral building blocks with potential applications in medicinal chemistry and materials science, where stereochemistry often dictates biological activity and material properties.

Advanced Spectroscopic Characterization of Excited States and Transient Species

A deep understanding of the photophysical properties of 3-Bromo-4-(3-methyloxetan-3-yl)aniline is essential for its potential application in areas such as organic electronics and photochemistry. Advanced spectroscopic techniques, including time-resolved fluorescence and transient absorption spectroscopy, could be employed to characterize its excited states and any transient species formed upon photoexcitation. Investigating the influence of the bromine atom and the oxetane ring on the electronic transitions, intersystem crossing rates, and excited-state lifetimes will provide fundamental insights into its photophysics.

In-Depth Computational Studies on Complex Reaction Mechanisms and Stereoselectivity

Computational chemistry offers a powerful tool to complement and guide experimental studies. In-depth computational investigations using methods like Density Functional Theory (DFT) can be employed to elucidate the mechanisms of potential reactions involving 3-Bromo-4-(3-methyloxetan-3-yl)aniline. Such studies could predict reaction pathways, transition state energies, and the origins of stereoselectivity in asymmetric syntheses. Furthermore, computational modeling can help in understanding the electronic structure and spectroscopic properties of the molecule, providing a theoretical framework for experimental observations.

Design and Synthesis of Next-Generation Molecular Probes and Chemical Biology Tools

The unique combination of a reactive aniline (B41778) moiety and a structurally rigid oxetane group makes 3-Bromo-4-(3-methyloxetan-3-yl)aniline an attractive scaffold for the design of next-generation molecular probes. The aniline group can be readily functionalized to introduce fluorophores, affinity tags, or reactive handles for bioconjugation. The oxetane moiety can influence the solubility, cell permeability, and metabolic stability of the resulting probes. Future research could focus on synthesizing derivatives of this compound as fluorescent probes for imaging specific cellular components or as chemical biology tools to study biological processes.

Development of Sustainable and Industrially Scalable Synthetic Methodologies

For any chemical compound to have a significant impact, its synthesis must be both sustainable and scalable. Future research should prioritize the development of green and economically viable synthetic routes to 3-Bromo-4-(3-methyloxetan-3-yl)aniline. This includes exploring the use of non-toxic reagents and solvents, minimizing waste generation, and developing catalytic processes that can be implemented on an industrial scale. A focus on process optimization and the development of robust purification methods will be crucial for making this compound readily available for further research and potential commercial applications.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-4-(3-methyloxetan-3-yl)aniline, and how can reaction yields be optimized?

Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions between substituted aniline precursors and oxetane derivatives. A key method involves bromination of 4-(3-methyloxetan-3-yl)aniline using bromine or N-bromosuccinimide (NBS) under controlled conditions. Optimization strategies include:

- Temperature control (0–25°C) to minimize side reactions like over-bromination .

- Use of Lewis acids (e.g., FeCl₃) to enhance regioselectivity .

- Protecting the aniline group with acetyl or tert-butoxycarbonyl (Boc) to prevent unwanted oxidation .

Q. How can researchers confirm the structural integrity and purity of 3-Bromo-4-(3-methyloxetan-3-yl)aniline?

Answer: Characterization relies on spectroscopic and chromatographic techniques:

- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., bromine at position 3, oxetane at position 4) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 258.0) .

- HPLC/GC : Purity assessment (>95%) using reverse-phase HPLC with UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Answer:

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Chloroform and methanol are suitable for recrystallization .

- Stability : Store at 2–8°C under inert gas (N₂/Ar) to prevent degradation via oxidation or hydrolysis of the oxetane ring .

Advanced Research Questions

Q. How do the electron-withdrawing bromine and oxetane substituents influence the compound’s reactivity in cross-coupling reactions?

Answer: The bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. The oxetane’s electron-donating nature slightly deactivates the aromatic ring, requiring optimized catalytic systems:

Q. What strategies resolve contradictions in reported biological activity data for structural analogs of this compound?

Answer: Discrepancies arise from substituent positioning and assay variability. Mitigation approaches include:

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing bromine with chlorine or methyl groups) to isolate pharmacophoric features .

- Standardized Assays : Use isogenic cell lines and consistent IC₅₀ measurement protocols .

- Metabolic Stability Tests : LC-MS/MS to evaluate oxetane ring stability in hepatic microsomes .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Answer:

- Docking Simulations : AutoDock Vina or Schrödinger Suite to model binding to targets like kinases or GPCRs, leveraging the oxetane’s rigidity for steric complementarity .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict electron transfer in redox-active systems .

- MD Simulations : Assess oxetane ring dynamics in aqueous vs. lipid bilayer environments .

Q. What advanced functionalization methods enable site-selective modification of the oxetane ring?

Answer:

- Ring-Opening : Treat with Lewis acids (BF₃·Et₂O) and nucleophiles (e.g., Grignard reagents) to yield diols or ethers .

- Photocatalysis : Visible-light-mediated C–H functionalization at the oxetane’s methyl group using Ru(bpy)₃²⁺ .

- Bioconjugation : Click chemistry (CuAAC) with azide-functionalized probes for labeling studies .

Q. How does the compound’s stereoelectronic profile affect its performance in materials science applications (e.g., OLEDs or MOFs)?

Answer:

- OLEDs : The oxetane’s high triplet energy (ET ~3.0 eV) makes it suitable as a host material in blue-emitting layers .

- MOFs : Bromine facilitates post-synthetic modification (PSM) via halogen-metal exchange to anchor catalytic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.